molecular formula C17H15FN2O B12006445 (3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol CAS No. 618444-55-6

(3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol

Katalognummer: B12006445
CAS-Nummer: 618444-55-6
Molekulargewicht: 282.31 g/mol
InChI-Schlüssel: ZPLWVFAJRJMPDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol: is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenyl group, a tolyl group, and a pyrazolyl group attached to a methanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 4-fluorobenzaldehyde with 1-O-tolyl-1H-pyrazole in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, (3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Wirkmechanismus

The mechanism of action of (3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrazolyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

  • (4-Fluorophenyl)methanol
  • 1-O-tolyl-1H-pyrazole
  • 4-Fluorobenzaldehyde

Comparison:

  • (4-Fluorophenyl)methanol lacks the pyrazolyl group, making it less versatile in chemical reactions.
  • 1-O-tolyl-1H-pyrazole does not have the fluorophenyl group, which may reduce its potential interactions with biological targets.
  • 4-Fluorobenzaldehyde is a simpler compound and does not possess the methanol moiety, limiting its applications.

Uniqueness: (3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

618444-55-6

Molekularformel

C17H15FN2O

Molekulargewicht

282.31 g/mol

IUPAC-Name

[3-(4-fluorophenyl)-1-(2-methylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H15FN2O/c1-12-4-2-3-5-16(12)20-10-14(11-21)17(19-20)13-6-8-15(18)9-7-13/h2-10,21H,11H2,1H3

InChI-Schlüssel

ZPLWVFAJRJMPDZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)F)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.